(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone
Overview
Description
“(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone” is a chemical compound with the CAS number 2098046-70-7 . It is used in scientific research due to its unique structure, and it has a wide range of applications in drug discovery, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The molecular formula of “this compound” is C11H19FN2O, and its molecular weight is 214.28 g/mol . The 1H-NMR Spectrum corresponds to the assigned structure .Scientific Research Applications
Synthesis and Structural Analysis
- A study described the synthesis and crystal structure of similar compounds, highlighting the use of boric acid ester intermediates with benzene rings. These compounds underwent a three-step substitution reaction, confirmed by various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was used to analyze molecular structures and physicochemical properties (Huang et al., 2021).
- Another research focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, which was evaluated for antiproliferative activity. The study emphasized the compound’s structural characteristics and potential stability due to inter and intra-molecular hydrogen bonds (Benaka Prasad et al., 2018).
Pharmacological Activities
- Novel derivatives of 2-pyridinemethylamine were studied for their selective, potent, and orally active agonist activity at 5-HT1A receptors. The incorporation of a fluorine atom was key to enhancing the compounds' activity, highlighting the role of specific structural modifications in improving pharmacological properties (Vacher et al., 1999).
- Research on the synthesis and antileukemic activity of novel 4‐(3‐(piperidin‐4‐yl) propyl)piperidine derivatives demonstrated the anticancer effect associated with the piperidine framework. Certain derivatives showed potent inhibition of human leukemia cells, indicating their potential in cancer therapy (Vinaya et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to target the human 5-ht1d receptor , which plays a crucial role in neurotransmission.
Biochemical Pathways
The compound’s potential interaction with the human 5-ht1d receptor suggests that it may influence serotonin-related pathways .
Pharmacokinetics
The incorporation of fluorine in similar compounds has been found to significantly reduce the pka of the compounds, leading to a beneficial influence on oral absorption .
Result of Action
Similar compounds have shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .
Action Environment
The compound’s potential interaction with the human 5-ht1d receptor suggests that it may be influenced by factors affecting neurotransmission .
Biochemical Analysis
Biochemical Properties
(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical assays .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s binding interactions often involve key amino acid residues in the active sites of enzymes, resulting in conformational changes that modulate enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can further influence cellular function. The compound’s effects on metabolic flux and metabolite levels are significant, as they can alter the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps in elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
[3-(fluoromethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-6-9-3-5-14(8-9)11(15)10-2-1-4-13-7-10/h9-10,13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPRBOBXLVATRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(C2)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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